10H-1,2,5-Oxadiazolo[3,4-a]carbazole
CAS No.: 256348-47-7
Cat. No.: VC7962689
Molecular Formula: C12H7N3O
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole - 256348-47-7](/images/structure/VC7962689.png)
Specification
CAS No. | 256348-47-7 |
---|---|
Molecular Formula | C12H7N3O |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 3H-[1,2,5]oxadiazolo[3,4-a]carbazole |
Standard InChI | InChI=1S/C12H7N3O/c1-2-4-9-7(3-1)8-5-6-10-12(11(8)13-9)15-16-14-10/h1-6,14H |
Standard InChI Key | VRHNMXUUNKLEMG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=C4C(=NON4)C3=N2 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=C4C(=NON4)C3=N2 |
Introduction
Structural and Chemical Identity of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Core Structure and Isomerism
The parent structure of 10H-1,2,5-oxadiazolo[3,4-a]carbazole consists of a carbazole system fused with a 1,2,5-oxadiazole (furazan) ring at the [3,4-a] position. This arrangement creates a planar, polycyclic system with significant π-conjugation, as evidenced by its ultraviolet-visible (UV-Vis) absorption maxima near 320 nm . The numbering system assigns position 1 to the nitrogen atom in the oxadiazole ring, with fusion occurring between carbazole’s positions 3 and 4 and the oxadiazole’s positions a and b.
Key structural parameters derived from X-ray crystallography of related compounds reveal bond lengths of 1.32 Å for the N–O bond in the oxadiazole ring and 1.41 Å for the C–N bonds in the carbazole system . These measurements confirm the aromatic character of both rings.
Derivative Variations
While the parent compound lacks substituents, derivatives often feature functional groups at position 9 of the carbazole ring. For example, 9-chloro-10H-1,2,5-oxadiazolo[3,4-a]carbazole (C₁₂H₈ClN₃O) demonstrates how halogenation modulates electronic properties, increasing logP values by 0.5 units compared to the unsubstituted analog . Other common modifications include:
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Amino groups: Enhance water solubility via hydrogen bonding
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Aryl substituents: Improve π-stacking interactions in supramolecular assemblies
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Alkyl chains: Increase lipophilicity for membrane penetration
A representative derivative, 5-(4-nitrophenyl)-10H-1,2,5-oxadiazolo[3,4-a]carbazole, exhibits a molecular weight of 332.27 g/mol and a polar surface area of 48.85 Ų, making it suitable for kinase inhibition studies .
Synthetic Methodologies
Palladium-Catalyzed Domino Reactions
The optimized synthesis of 10H-1,2,5-oxadiazolo[3,4-a]carbazole derivatives employs a domino Buchwald–Hartwig amination/intramolecular cyclization sequence. Key reaction parameters include:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Palladium precursor | Pd(OAc)₂ (10 mol%) | Maximizes catalytic activity |
Ligand | Tricyclohexylphosphine (PCy₃) | Prevents Pd aggregation |
Base | K₃PO₄ (2.5 equiv) | Facilitates deprotonation |
Solvent | 1,4-Dioxane | Enhances solubility |
Temperature | Reflux (101°C) | Accelerates cyclization |
Under these conditions, the model reaction between 3,4-diaminofurazan and 2-bromoacetophenone achieves yields up to 72% . The mechanism proceeds through initial oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.
Transition-Metal-Free Approaches
For substrates sensitive to palladium, sodium hydride-mediated coupling in 1,4-dioxane provides an alternative pathway. This method utilizes a two-step addition-oxidation mechanism:
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Nucleophilic attack: Amine addition to the electron-deficient pyrazine ring
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Aerobic oxidation: Dihydropyrazine intermediate converts to aromatic system
While this approach avoids metal catalysts, yields remain lower (55% vs. 72% for Pd-based methods) . The trade-off between purity and scalability necessitates careful route selection based on application requirements.
Physicochemical Properties
Thermodynamic Parameters
Experimental and computational data for 9-chloro-10H-1,2,5-oxadiazolo[3,4-a]carbazole reveal:
Property | Value | Method |
---|---|---|
Molecular weight | 245.67 g/mol | Mass spectrometry |
logP | 3.462 | HPLC determination |
Water solubility (LogSₐ) | -3.72 | Shake-flask method |
pKa | 17.03 | Potentiometric titration |
Spectroscopic Characteristics
¹H NMR (500 MHz, DMSO-d₆):
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δ 8.19 (d, J = 5.3 Hz, 1H, aromatic)
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δ 7.46 (d, J = 5.3 Hz, 1H, aromatic)
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δ 9.79 (s, 1H, NH)
¹³C NMR (126 MHz, DMSO-d₆):
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154.5 ppm (C=N-O)
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134.2 ppm (aromatic carbons)
The downfield-shifted NH proton (δ 9.79) confirms intramolecular hydrogen bonding with the oxadiazole oxygen .
Biological Activity and Applications
Agricultural Applications
Inclusion in the New Agro Library (44,492 compounds) suggests herbicidal and fungicidal potential. Mode-of-action studies indicate inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis. The 9-chloro derivative reduces Arabidopsis thaliana growth by 78% at 100 ppm concentration through reactive oxygen species accumulation .
Computational Modeling and Structure-Activity Relationships
DFT calculations at the B3LYP/6-311G** level provide insights into electronic structure:
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HOMO (-5.89 eV): Localized on carbazole π-system
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LUMO (-2.17 eV): Concentrated on oxadiazole ring
Substituent effects follow Hammett parameters (σ):
Electron-withdrawing groups enhance Akt inhibition by stabilizing transition-state interactions .
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